3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Descripción
Propiedades
IUPAC Name |
3-(1-benzyl-4-pyridin-3-ylpyrazol-3-yl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3/c28-15-21(27(33)30-22-8-9-25-26(14-22)35-12-11-34-25)13-24-23(20-7-4-10-29-16-20)18-32(31-24)17-19-5-2-1-3-6-19/h1-10,13-14,16,18H,11-12,17H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVWSYPZVFKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=NN(C=C3C4=CN=CC=C4)CC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitEGFR kinase , a protein that plays a crucial role in cell growth and proliferation.
Mode of Action
The compound likely interacts with its target through a series of molecular interactions. It may bind to the active site of the target protein, leading to changes in the protein’s function. For instance, if the target is indeed EGFR kinase, the compound could inhibit the kinase activity, preventing the phosphorylation of downstream proteins and thus altering cell signaling.
Biochemical Pathways
Inhibition of EGFR kinase could therefore disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents, which can enhance absorption and distribution. The compound’s metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.
Actividad Biológica
The compound 3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide represents a class of pyrazole derivatives that have garnered attention due to their potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.36 g/mol. Its structure incorporates a pyrazole ring fused with a pyridine moiety and a benzodioxin substituent, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to 3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, compounds with similar structures have shown high inhibitory activity against cyclooxygenase enzymes (COX), which are critical in the inflammatory response:
These compounds exhibited better selectivity than traditional NSAIDs like celecoxib, indicating their potential as safer alternatives for treating inflammatory conditions.
Additional Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives are known for various other biological activities:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Antioxidant : Scavenging free radicals and protecting cells from oxidative stress.
- Analgesic : Reducing pain through central and peripheral mechanisms.
Synthesis and Evaluation
A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their biological activities. The synthesized compounds showed promising results in inhibiting cancer cell growth and reducing inflammation markers in vitro. The study emphasized the importance of structural modifications to enhance efficacy and selectivity against target enzymes .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the interaction of these compounds with target proteins involved in cancer progression and inflammation. These computational studies provide insights into how structural variations can influence binding affinity and biological activity.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
Case Study:
A study published in Molecules demonstrated that pyrazole derivatives showed promising cytotoxic effects against various cancer cell lines. The compound's structure was optimized to enhance its interaction with target proteins involved in cell cycle regulation and apoptosis induction .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored extensively. The compound may act as an inhibitor of enzymes such as lipoxygenase (LOX), which play a crucial role in inflammatory processes.
Research Findings:
In silico molecular docking studies have suggested that similar compounds can effectively bind to the active site of 5-lipoxygenase (5-LOX), potentially leading to reduced inflammation . This opens avenues for developing anti-inflammatory drugs based on this compound's structure.
Antimicrobial Activity
Antimicrobial properties have also been attributed to pyrazole derivatives. The presence of the benzodioxin moiety enhances the compound's ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12 | Staphylococcus aureus |
| Compound B | 8 | Escherichia coli |
| Compound C | 15 | Pseudomonas aeruginosa |
This table illustrates the minimum inhibitory concentration (MIC) values for various related compounds against common pathogens .
Synthesis and Structure Optimization
The synthesis of 3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multi-step synthetic pathways that allow for structural modifications to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for this compound?
- Methodology : Begin with multi-step organic synthesis, incorporating heterocyclic coupling reactions (e.g., pyrazole and benzodioxin moieties) as described in heterocyclic derivative syntheses . Optimize reaction conditions (solvent, temperature, catalyst) using statistical Design of Experiments (DoE) to minimize trial-and-error approaches .
- Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity. X-ray crystallography may resolve stereochemical ambiguities if crystallization is feasible .
Q. How can researchers design initial biological activity screenings for this compound?
- Methodology : Prioritize in vitro assays targeting kinases or enzymes relevant to the compound’s structural motifs (e.g., pyrazole derivatives in kinase inhibition). Use dose-response curves and IC₅₀ calculations. Cross-reference with similar compounds’ bioactivity profiles to select assays . Training in standardized protocols (e.g., CHEM/IBiS 416) ensures reproducibility .
Q. What solvent systems are optimal for enhancing the compound’s solubility in experimental settings?
- Methodology : Screen solvents (e.g., DMSO, acetonitrile, PEG-based solutions) using Hansen solubility parameters. Employ membrane separation technologies (e.g., dialysis) to assess stability in aqueous buffers . Phase diagrams and ternary solvent mixtures can further optimize solubility for biological assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide synthetic optimization?
- Methodology : Use quantum chemical calculations (DFT, MD simulations) to model transition states and reaction pathways. Integrate cheminformatics tools (e.g., Gaussian, ORCA) with ICReDD’s reaction path search methods to prioritize high-yield routes . Validate predictions with microreactor experiments to test scalability .
Q. What strategies resolve contradictory data in biological activity or synthetic yield?
- Methodology : Apply statistical contradiction analysis (e.g., ANOVA, Tukey’s HSD test) to identify outliers or confounding variables . Replicate experiments under controlled conditions (e.g., inert atmosphere, humidity control) to isolate environmental factors. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) for biological data .
Q. How can researchers elucidate the compound’s metabolic stability and toxicity profile?
- Methodology : Conduct in vitro hepatic microsomal assays (CYP450 isoforms) to assess metabolic pathways. Pair with in silico ADMET prediction tools (e.g., SwissADME) to identify potential toxicophores. For in vivo validation, use zebrafish models for rapid toxicity screening .
Q. What advanced techniques improve the compound’s formulation for targeted delivery?
- Methodology : Develop nanoparticle encapsulation (e.g., PLGA, liposomes) using microfluidics for uniform particle size. Characterize release kinetics via HPLC under simulated physiological conditions. Utilize powder and particle technology (e.g., spray drying) to enhance bioavailability .
Data Analysis & Experimental Design
Q. How should researchers design multi-variable experiments to optimize reaction yields?
- Methodology : Implement a fractional factorial DoE to screen critical variables (e.g., temperature, catalyst loading, stoichiometry). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 10 |
| Reaction Time (h) | 12 | 24 |
Analyze results with JMP or Minitab to generate contour plots .
Q. What computational tools are recommended for simulating the compound’s interaction with biological targets?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
